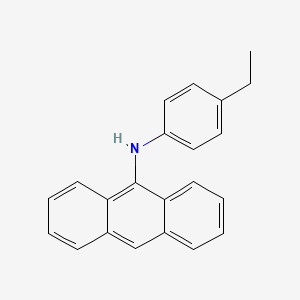

N-(4-Ethylphenyl)anthracen-9-amine

Description

Significance of π-Conjugated Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. nih.govrsc.org Their structure results in a delocalized π-electron system, which imparts unique electronic and photophysical properties. nih.gov This extended π-conjugation is the foundation of their utility in various scientific and technological fields. nih.gov

In contemporary chemistry, PAHs are crucial building blocks for new materials. nih.gov Their rigid and planar structure, coupled with their rich electron density, makes them ideal candidates for applications in organic electronics. nih.gov They are utilized in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. nih.govnih.gov The ability to modify the structure of PAHs through chemical synthesis allows for the fine-tuning of their electronic properties, such as the HOMO/LUMO energy levels, which is critical for optimizing the performance of these devices. mdpi.com Furthermore, PAHs serve as fundamental models for understanding concepts of aromaticity, electronic delocalization, and intermolecular interactions like π-π stacking. mdpi.comnih.gov

Role of N-Substituted Anthracenes in Optoelectronic Materials and Fundamental Chemical Understanding

Anthracene (B1667546), a three-ring linear PAH, is a well-studied molecule with interesting photophysical properties. nih.gov The introduction of a nitrogen-containing substituent, particularly an amino group, at the 9-position of the anthracene core gives rise to N-substituted anthracenes. This substitution significantly influences the electronic and photophysical characteristics of the parent molecule. acs.org

The nitrogen atom, with its lone pair of electrons, can participate in the π-system of the anthracene ring, leading to a phenomenon known as intramolecular charge transfer (ICT). iaea.org This ICT character can result in large Stokes shifts and solvent-dependent fluorescence, making these compounds valuable as fluorescent probes and sensors. nih.gov In the context of optoelectronic materials, N-substituted anthracenes are explored for their potential as emitters in OLEDs and as charge-transporting materials. nih.gov The nature of the substituent on the nitrogen atom can be varied to modulate properties such as color purity, quantum yield, and charge carrier mobility. From a fundamental perspective, studying N-substituted anthracenes provides insights into structure-property relationships, helping chemists understand how the interplay of electron-donating and electron-accepting moieties within a molecule dictates its behavior. mdpi.com

Rationale for In-depth Investigation of N-(4-Ethylphenyl)anthracen-9-amine

The specific focus on this compound stems from the systematic approach of tuning the properties of N-aryl-9-aminoanthracenes. The rationale for its in-depth investigation is multifaceted:

Tuning Electronic Properties: The 4-ethylphenyl group attached to the nitrogen atom acts as an electron-donating group, which can influence the energy levels of the molecule. The ethyl group, through its inductive effect, can subtly modify the electron-donating strength of the phenyl ring, thereby fine-tuning the ICT character and the resulting photophysical properties of the compound.

Enhancing Solubility and Processability: The presence of the ethyl group can enhance the solubility of the compound in organic solvents. This is a crucial factor for the fabrication of thin films for electronic devices through solution-based processing techniques, which are often more cost-effective than vacuum deposition methods.

Controlling Molecular Packing: The ethyl group can introduce steric hindrance, which can influence the way molecules pack in the solid state. This can prevent aggregation-caused quenching of fluorescence, a common issue with planar aromatic molecules, potentially leading to higher emission efficiency in solid-state devices. nih.gov

Systematic Structure-Property Relationship Studies: By comparing the properties of this compound with other N-aryl-9-aminoanthracenes bearing different substituents on the phenyl ring (e.g., methyl, methoxy, or halogen groups), a systematic understanding of how substituents affect the photophysical and electronic properties can be established. This knowledge is vital for the rational design of new materials with desired characteristics.

Overview of Current Research Landscape Pertaining to Anthracen-9-amine Derivatives

Current research on anthracen-9-amine derivatives is vibrant and diverse, spanning multiple areas of chemistry and materials science. A significant portion of the research focuses on the synthesis of novel derivatives with tailored properties. mdpi.comarkat-usa.org Synthetic strategies often involve metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the efficient formation of the C-N bond between the anthracene core and various aryl or alkyl amines. nih.gov

The photophysical properties of these derivatives are a major area of investigation. Researchers are exploring their use as fluorescent probes for detecting ions and small molecules, as well as for bioimaging applications. acs.org The aggregation-induced emission (AIE) properties of some anthracene derivatives are also being actively studied, as they offer advantages for applications in aqueous environments and in the solid state. nih.gov

In the field of materials science, anthracen-9-amine derivatives are being developed for use in OLEDs, particularly as blue and green emitters. nih.gov Efforts are focused on improving their quantum efficiency, color purity, and operational stability. Furthermore, their potential in other electronic applications, such as organic field-effect transistors and solar cells, continues to be an active area of research. nih.gov Computational studies, often using density functional theory (DFT), are frequently employed to predict and understand the electronic structure and properties of these molecules, guiding the design of new and improved derivatives. nih.gov

Data Tables

Plausible Synthetic Route: Buchwald-Hartwig Amination

A common and effective method for the synthesis of N-aryl-9-aminoanthracenes is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.

| Reactants | Reagents | Product |

| 9-Bromoanthracene | 4-Ethylaniline, Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), Base (e.g., Sodium tert-butoxide), Toluene (solvent) | This compound |

This table outlines a general synthetic approach. Specific reaction conditions such as temperature, reaction time, and catalyst loading would need to be optimized.

General Properties of Related Anthracene Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Characteristics |

| Anthracene | C₁₄H₁₀ | 178.23 | Colorless solid | Parent polycyclic aromatic hydrocarbon. |

| 9-Aminoanthracene (B1202694) | C₁₄H₁₁N | 193.24 | Yellowish solid | Exhibits green fluorescence. acs.org |

| N-Phenylanthracen-9-amine | C₂₀H₁₅N | 269.34 | - | A prototypical N-aryl-9-aminoanthracene. |

| 9-(4-Ethylphenyl)anthracene | C₂₂H₁₈ | 282.38 | - | A related compound without the amino linkage. |

Structure

3D Structure

Properties

CAS No. |

642473-67-4 |

|---|---|

Molecular Formula |

C22H19N |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

N-(4-ethylphenyl)anthracen-9-amine |

InChI |

InChI=1S/C22H19N/c1-2-16-11-13-19(14-12-16)23-22-20-9-5-3-7-17(20)15-18-8-4-6-10-21(18)22/h3-15,23H,2H2,1H3 |

InChI Key |

QXPKOEJDJXRLIR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C3C=CC=CC3=CC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Ethylphenyl Anthracen 9 Amine

Direct N-Arylation Strategies for Anthracen-9-amine Scaffolds

The direct formation of the N-aryl bond on the anthracene (B1667546) core is a highly efficient method for the synthesis of N-(4-Ethylphenyl)anthracen-9-amine. This can be accomplished through modern catalytic cross-coupling reactions or by classical nucleophilic aromatic substitution on a suitably activated anthracene substrate.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly using palladium and copper, has revolutionized the formation of carbon-heteroatom bonds, offering mild and versatile routes to N-aryl amines.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. For the synthesis of this compound, this would involve the reaction of a 9-haloanthracene, such as 9-bromoanthracene, with 4-ethylaniline.

The general catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting both the oxidative addition and reductive elimination steps.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature | Yield |

| 9-Bromoanthracene | 4-Ethylaniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80-110 °C | High |

| 9-Bromoanthracene | 4-Ethylaniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Dioxane | 100 °C | High |

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-catalyzed methods. Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the development of various copper(I) and copper(II) catalysts in conjunction with ligands has enabled these reactions to proceed under milder conditions.

For the synthesis of this compound, a 9-haloanthracene, such as 9-chloroanthracene or 9-bromoanthracene, can be coupled with 4-ethylaniline in the presence of a copper catalyst and a base. The use of ligands such as 1,10-phenanthroline or various diamines can significantly improve the efficiency and scope of the reaction. Microwave-assisted copper-catalyzed Ullmann coupling reactions have also been shown to be effective for the synthesis of amino-substituted aromatic compounds, often leading to significantly reduced reaction times.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature |

| 9-Chloroanthracene | 4-Ethylaniline | CuI / 1,10-phenanthroline | K₂CO₃ | DMF | 120-150 °C |

| 9-Bromoanthracene | 4-Ethylaniline | Cu(0) / L-proline | K₃PO₄ | DMSO | 90-120 °C |

Table 2: Typical Conditions for Copper-Catalyzed N-Arylation

Nucleophilic Aromatic Substitution Variants on Halogenated Anthracenes

Nucleophilic aromatic substitution (SNA) offers a more classical approach to the synthesis of this compound. This reaction involves the displacement of a leaving group, typically a halide, from the aromatic ring by a nucleophile, in this case, 4-ethylaniline. For a successful SNA reaction, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. However, the anthracene ring system itself can be susceptible to nucleophilic attack at the 9-position.

The reaction of a 9-haloanthracene with 4-ethylaniline would typically require elevated temperatures and a base to facilitate the removal of the hydrogen halide byproduct. The reactivity of the halogenated anthracene follows the order I > Br > Cl > F. While this method can be effective, it often requires more forcing conditions compared to the transition metal-catalyzed approaches and may have a more limited substrate scope.

Precursor Synthesis and Functional Group Transformations Leading to this compound

An alternative strategy involves the synthesis of a 9-aminoanthracene (B1202694) precursor, which can then be further functionalized. This approach can be advantageous if the desired arylation reaction is not efficient or if other functional groups on the aniline need to be introduced at a later stage.

Synthesis of 9-Aminoanthracene Precursors

The most common precursor for this route is 9-aminoanthracene. This intermediate can be prepared from anthracene through a two-step sequence involving nitration followed by reduction.

First, anthracene is nitrated to form 9-nitroanthracene. This is typically achieved by reacting anthracene with nitric acid in a solvent such as acetic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Following the synthesis of 9-nitroanthracene, the nitro group is reduced to an amine to yield 9-aminoanthracene. A common and effective method for this reduction is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The reaction is typically carried out in a solvent such as ethanol or acetic acid. The acidic conditions protonate the nitro group, facilitating its reduction by the tin(II) chloride.

| Starting Material | Reagents | Product | Yield |

| Anthracene | HNO₃, Acetic Acid | 9-Nitroanthracene | Good |

| 9-Nitroanthracene | SnCl₂, HCl, Ethanol | 9-Aminoanthracene | High |

Table 3: Synthesis of 9-Aminoanthracene Precursor

Once 9-aminoanthracene is obtained, it can be coupled with a 4-ethylphenyl halide or other suitable electrophile to form this compound, again likely utilizing transition metal-catalyzed cross-coupling methodologies.

Introduction of the 4-Ethylphenyl Moiety

The introduction of the 4-ethylphenyl group onto the 9-aminoanthracene scaffold is typically accomplished via a palladium-catalyzed cross-coupling reaction. The most widely employed method for this transformation is the Buchwald-Hartwig amination. wikipedia.orgrug.nl In this reaction, an aryl halide or sulfonate is coupled with an amine in the presence of a palladium catalyst and a suitable base. acsgcipr.org

For the synthesis of this compound, this would involve the reaction of 9-aminoanthracene with a 4-ethylphenyl halide (e.g., 4-ethylbromobenzene or 4-ethyliodobenzene) or a sulfonate derivative. Alternatively, and more commonly for this class of compounds, 9-bromoanthracene can be reacted with 4-ethylaniline. The latter is often preferred due to the commercial availability and reactivity of the starting materials.

The general reaction scheme is as follows:

Figure 1. General scheme for the Buchwald-Hartwig amination to synthesize this compound.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. nih.gov Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com

Multi-Step Synthetic Sequences and Optimization Strategies

Synthetic Sequence:

Preparation of Precursors: This involves obtaining or synthesizing the starting materials, namely 9-bromoanthracene and 4-ethylaniline. 9-Bromoanthracene can be synthesized from anthracene via bromination.

Buchwald-Hartwig Cross-Coupling: This is the key step where the C-N bond is formed.

Purification: The final product must be isolated and purified from the reaction mixture.

Optimization Strategies:

The optimization of the Buchwald-Hartwig amination is crucial for achieving high yields and purity. This is often accomplished using Design of Experiments (DoE) methodology to systematically investigate the effects of various reaction parameters. bristol.ac.uk

Key parameters for optimization include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) is critical. rug.nl Bulky biaryl phosphine ligands have been shown to be particularly effective for this type of transformation. rug.nl

Base: A variety of bases can be used, with common choices being sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The strength and steric bulk of the base can significantly influence the reaction rate and yield.

Solvent: Anhydrous, deoxygenated solvents are necessary. Toluene, xylene, and 1,4-dioxane are commonly used. acsgcipr.org

Temperature: Reaction temperatures typically range from 80 to 120 °C.

Concentration and Stoichiometry: The relative amounts of the reactants, catalyst, and ligand need to be carefully controlled.

An example of a systematic approach to optimization is presented in the table below, illustrating how different parameters can be varied to find the optimal reaction conditions.

| Parameter | Condition A | Condition B | Condition C |

| Catalyst Loading | 1 mol% | 0.5 mol% | 2 mol% |

| Ligand | XPhos | RuPhos | BrettPhos |

| Base | NaOtBu | K₃PO₄ | LiHMDS |

| Temperature | 80 °C | 100 °C | 120 °C |

| Concentration | 0.1 M | 0.2 M | 0.4 M |

This table represents a simplified example of a multi-variable optimization study.

Regioselectivity and Stereoselectivity Considerations in Synthesis

For the synthesis of this compound, the primary regioselectivity concern is ensuring that the amination occurs exclusively at the 9-position of the anthracene core. When using 9-bromoanthracene as the starting material, the reaction is highly regioselective for the 9-position due to the location of the leaving group.

If starting from a di- or poly-substituted anthracene, the relative reactivity of the different positions would need to be considered. However, for the specific target molecule, this is not a primary issue.

Stereoselectivity is not a factor in the synthesis of this compound as the molecule does not possess any stereocenters. The anthracene and phenyl rings are planar, and rotation around the C-N bond is facile under normal conditions.

Purification Techniques and Yield Optimization in Organic Synthesis

Purification Techniques:

Following the synthesis, the crude product mixture will contain the desired this compound, unreacted starting materials, catalyst residues, and byproducts. A multi-step purification process is typically required to isolate the pure compound.

Work-up: The reaction is first quenched, often with an aqueous solution, and the organic product is extracted into a suitable solvent like dichloromethane or ethyl acetate. arkat-usa.org The organic layer is then washed to remove inorganic salts and dried.

Chromatography: The most common method for purifying the crude product is column chromatography on silica gel. arkat-usa.org A gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is used to elute the components of the mixture, with the desired product being collected as a separate fraction.

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system. This technique is effective at removing minor impurities and can yield highly pure crystalline material.

Yield Optimization:

Maximizing the yield of the desired product is a key goal in organic synthesis. For the synthesis of this compound, yield optimization focuses primarily on the Buchwald-Hartwig amination step. As discussed in section 2.2.3, a systematic variation of reaction parameters is the most effective approach. bristol.ac.ukresearchgate.net

The following table summarizes the key factors influencing yield and the general strategies for optimization:

| Factor | Influence on Yield | Optimization Strategy |

| Catalyst/Ligand System | The efficiency of the catalytic cycle directly impacts the yield. | Screen a variety of modern phosphine ligands and palladium precursors to identify the most active combination. rug.nl |

| Base | The base facilitates the deprotonation of the amine, a crucial step in the catalytic cycle. | Test different bases (e.g., alkoxides, phosphates) to find one that promotes the reaction without causing significant side reactions. |

| Solvent | The solvent can affect the solubility of the reactants and the stability of the catalyst. | Choose a high-boiling, aprotic solvent that is compatible with the reaction conditions. |

| Temperature & Time | These parameters control the reaction rate. | Monitor the reaction progress over time at different temperatures to find the optimal balance between reaction completion and product decomposition. |

| Purity of Reagents | Impurities, particularly water and oxygen, can deactivate the catalyst. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |

By carefully controlling these factors, the yield of this compound can be maximized, leading to an efficient and cost-effective synthesis.

Advanced Structural Elucidation and Conformational Analysis of N 4 Ethylphenyl Anthracen 9 Amine

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

While a dedicated single-crystal X-ray diffraction study for N-(4-ethylphenyl)anthracen-9-amine is not publicly available, analysis of analogous structures, such as (E)-N1-[(anthracen-9-yl)methyl-idene]-N4-phenyl-benzene-1,4-di-amine, provides significant insights into the expected molecular geometry and intermolecular interactions. nih.gov

Determination of Dihedral Angles and Torsional Barriers

The geometry of N-aryl anthracen-9-amines is characterized by a significant twist between the anthracene (B1667546) core and the phenyl ring. This is due to the steric hindrance between the hydrogen atoms on the phenyl ring and those on the anthracene moiety. In a closely related Schiff base, (E)-N1-[(anthracen-9-yl)methyl-idene]-N4-phenyl-benzene-1,4-di-amine, the dihedral angles between the anthracene ring system and the central benzene (B151609) ring are substantial, with values around 80-85°. researchgate.net For this compound, a similar non-planar conformation is anticipated.

The key dihedral angle is that between the plane of the anthracene core and the plane of the 4-ethylphenyl group. This twist is crucial in determining the extent of electronic communication between the two aromatic systems. The torsional barrier to rotation around the C9-N bond would be influenced by the steric bulk of the ethyl group and the electronic nature of the amine linkage.

| Dihedral Angle | Expected Value (°) | Significance |

| Anthracene Mean Plane vs. Phenyl Mean Plane | ~80-85 | Indicates significant steric hindrance and a non-planar molecular conformation. |

| C(anthracene)-N-C(phenyl)-C(ethyl) | Varies | Defines the orientation of the ethyl group relative to the molecular core. |

| Values are inferred from the closely related structure (E)-N1-[(anthracen-9-yl)methyl-idene]-N4-phenyl-benzene-1,4-di-amine. researchgate.net |

Analysis of Intermolecular Interactions (e.g., C-H···π, π-π Stacking)

In the solid state, the packing of this compound molecules would be governed by a network of weak intermolecular interactions. These interactions are critical in defining the macroscopic properties of the crystalline material.

C-H···π Interactions: These interactions, where a hydrogen atom bonded to a carbon atom interacts with the electron cloud of an aromatic ring, are expected to be prevalent. The hydrogen atoms of the ethyl group and the aromatic rings can act as donors, while the π-systems of the anthracene and phenyl rings can act as acceptors. In similar anthracene derivatives, C-H···π interactions have been observed to play a significant role in the crystal packing. nih.govrsc.org For instance, in a related ferrocenyl-anthracene conjugate, a C-H···π interaction was noted with a C···centroid distance of 3.573(2) Å. nih.gov

π-π Stacking: Given the presence of two large aromatic systems, π-π stacking interactions are highly probable. These can occur between the anthracene cores of adjacent molecules or between the anthracene and phenyl rings. The stacking can be face-to-face or offset, with the latter being more common for substituted anthracenes to minimize steric repulsion. Offset π-π stacking is a key feature in the supramolecular assembly of many anthracene derivatives. iucr.org

| Interaction Type | Donor/Acceptor | Expected Geometric Parameters | Significance |

| C-H···π | C-H (ethyl, aryl) / π-system (anthracene, phenyl) | H···Cg distance ~2.6-3.6 Å | Directs molecular alignment and contributes to crystal stability. nih.govnih.gov |

| π-π Stacking | Anthracene···Anthracene or Anthracene···Phenyl | Interplanar distance ~3.4-3.8 Å | Influences charge transport and photophysical properties. |

| Geometric parameters are based on typical values observed in related aromatic systems. |

Solution-State Structural Characterization through Advanced Nuclear Magnetic Resonance Spectroscopy

Advanced NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound, these techniques would provide invaluable information about its conformational behavior.

Elucidation of Rotational Isomerism and Conformational Dynamics

In solution, this compound is expected to exhibit dynamic behavior, particularly rotation around the C9-N single bond. This rotation would be hindered due to the steric interactions discussed earlier, potentially leading to the existence of rotational isomers (rotamers) that are observable on the NMR timescale at low temperatures.

Variable-temperature (VT) NMR studies would be instrumental in investigating these dynamics. As the temperature is lowered, the rate of interconversion between rotamers would decrease, potentially leading to the decoalescence of NMR signals and allowing for the direct observation and quantification of the different conformers. The energy barrier for this rotation could be determined through lineshape analysis of the VT-NMR spectra.

Advanced 2D NMR Techniques for Connectivity and Spatial Proximity

A suite of 2D NMR experiments would be essential to unambiguously assign the ¹H and ¹³C NMR spectra and to establish through-bond and through-space connectivities.

| 2D NMR Technique | Information Provided |

| COSY (Correlation Spectroscopy) | Reveals ¹H-¹H scalar couplings, establishing the connectivity of protons within the ethyl group and the aromatic rings. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of the carbon spectrum. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds apart, crucial for confirming the connectivity between the anthracene, amine, and phenyl fragments. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about through-space proximity of protons. This would be key in confirming the folded, non-planar conformation by observing NOEs between protons on the anthracene core and the 4-ethylphenyl ring. |

The application of these advanced NMR techniques would provide a detailed picture of the solution-state structure and conformational preferences of this compound, complementing the insights gained from solid-state studies.

Vibrational Spectroscopy for Probing Molecular Symmetry and Bonding Interactions

In-depth Analysis of Infrared (IR) and Raman Spectroscopic Signatures

A specific, experimentally verified Infrared and Raman spectroscopic dataset for this compound has not been published. In the absence of direct experimental evidence, a theoretical prediction based on computational chemistry methods would be necessary to approximate the vibrational frequencies. Such a computational study would typically involve density functional theory (DFT) calculations to model the molecule's geometry and predict its vibrational modes.

Based on the general spectroscopic features of related aromatic amines and anthracene derivatives, one can anticipate the characteristic vibrational modes. For instance, the N-H stretching vibration of the secondary amine would be expected in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the anthracene and phenyl rings would likely appear between 3000 and 3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings would generate a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would be anticipated in the 1250-1350 cm⁻¹ range. The ethyl group would exhibit characteristic C-H stretching and bending vibrations.

Without experimental data, a definitive assignment of these vibrational modes for this compound remains speculative.

Correlation of Vibrational Modes with Electronic Structure

The correlation between vibrational modes and the electronic structure of this compound is another area lacking specific research. Generally, the electronic environment significantly influences vibrational frequencies. For example, the conjugation of the lone pair of electrons on the nitrogen atom with the anthracene ring system would affect the force constant of the C-N bond and, consequently, its stretching frequency.

A detailed analysis, likely through computational methods such as Natural Bond Orbital (NBO) analysis, would be required to quantify the electronic delocalization and its impact on the vibrational spectrum. Such studies could reveal insights into the intramolecular charge transfer characteristics of the molecule, which are often correlated with its photophysical properties.

Gas-Phase Structural Determination by Electron Diffraction

Gas-phase electron diffraction (GED) is a primary technique for determining the precise molecular structure of a compound in the gaseous state, free from intermolecular interactions present in the solid state. researchgate.netresearchgate.net This method provides accurate measurements of bond lengths, bond angles, and torsional angles.

A search of the scientific literature and structural databases indicates that a gas-phase electron diffraction study of this compound has not been conducted. Therefore, no experimental data on its gas-phase conformation, including the dihedral angle between the phenyl and anthracene moieties, is available.

To obtain this structural information, a dedicated GED experiment would need to be performed. The resulting data, when combined with high-level theoretical calculations, would provide a definitive model of the molecule's three-dimensional structure in the gas phase.

In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature

Following a comprehensive search of scientific databases and literature, it has been determined that specific experimental data on the electronic structure and spectroscopic properties of the chemical compound This compound is not available in published research. While extensive studies have been conducted on the parent molecule, 9-aminoanthracene (B1202694), and a wide array of other N-substituted and 9,10-disubstituted anthracene derivatives, this particular compound appears to be uncharacterized in the context of the detailed photophysical properties requested.

The investigation sought to populate a detailed article structure focusing on the compound's Ultraviolet-Visible (UV-Vis) absorption spectroscopy, including its electronic transitions (π-π, n-π), the influence of solvents on its absorption maxima (solvatochromism), and its vibronic structure. Furthermore, the inquiry aimed to detail its photoluminescence (fluorescence) properties, specifically its emission maxima, quantum yield, and Stokes shift.

Research on related compounds provides a general understanding of how the anthracene core behaves. For instance, studies on 9-aminoanthracene (9AA) show it emits green fluorescence. nih.gov The functionalization at the nitrogen atom (N-substitution) is a known strategy to modify the electronic and photophysical properties of the 9AA chromophore. nih.gov Similarly, research on various 9,10-disubstituted anthracenes demonstrates how modifications to these positions can tune emission wavelengths and quantum yields, which is critical for applications like Organic Light-Emitting Diodes (OLEDs). chalmers.sebeilstein-journals.orgresearchgate.net

However, without specific studies on this compound, it is not possible to provide scientifically accurate data for its unique properties. The electronic interplay between the 4-ethylphenyl group and the anthracen-9-amine system would result in distinct absorption and emission characteristics that cannot be accurately extrapolated from parent or analogous compounds.

Therefore, the creation of a detailed article as per the requested outline is not feasible due to the absence of specific research findings for this compound.

Electronic Structure and Spectroscopic Properties of N 4 Ethylphenyl Anthracen 9 Amine

Photoluminescence (Fluorescence) Spectroscopy

Fluorescence Lifetime Measurements and Decay Kinetics

No specific data on the fluorescence lifetime measurements or decay kinetics for N-(4-Ethylphenyl)anthracen-9-amine were found in the reviewed scientific literature.

Analysis of Aggregation-Induced Emission (AIE) Phenomena

There is no published evidence to suggest that this compound has been investigated for or exhibits Aggregation-Induced Emission (AIE) phenomena. While AIE is a known characteristic of some anthracene (B1667546) derivatives, specific studies on this compound are absent.

Phosphorescence and Triplet State Characterization

Information regarding the phosphorescence and triplet state characterization of this compound is not available in the current body of scientific research.

Circular Dichroism and Chiroptical Properties

No studies concerning the circular dichroism and chiroptical properties of chiral variants of this compound have been reported.

Electrochemical Properties and Redox Behavior

Specific experimental data from cyclic voltammetry, detailing the oxidation and reduction potentials for this compound, could not be located in the available literature.

Due to the lack of electrochemical data, no correlation with the frontier molecular orbitals (HOMO/LUMO) for this compound can be provided.

Theoretical and Computational Investigations on N 4 Ethylphenyl Anthracen 9 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a functional, such as B3LYP, and a basis set that defines the atomic orbitals used in the calculation.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-(4-Ethylphenyl)anthracen-9-amine, the key structural question is the conformation defined by the dihedral angle between the anthracene (B1667546) ring system and the ethylphenyl group.

The molecule is non-planar. The central anthracene moiety is largely planar, but the N-(4-ethylphenyl) group is twisted out of this plane to minimize steric hindrance. The crucial dihedral angle is that of C(anthracene)-C(anthracene)-N-C(phenyl). In the related molecule, 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, the dihedral angle between the anthracene and phenyl rings is a significant 81.36(8)°. nih.gov For this compound, a similar significant twist is expected. This twisting disrupts the π-conjugation between the two aromatic systems but is energetically favorable.

Table 1: Selected Optimized Geometrical Parameters (Theoretical) Note: As specific experimental or calculated data for this compound is not available in the cited literature, these values are representative for similar N-aryl anthracene structures based on general chemical principles and data from related compounds.

| Parameter | Bond/Angle | Typical Value |

| Bond Lengths (Å) | ||

| C-C (anthracene) | ~1.37 - 1.43 | |

| C-N | ~1.40 - 1.43 | |

| N-H | ~1.01 | |

| C-C (phenyl) | ~1.39 - 1.40 | |

| Bond Angles (°) ** | ||

| C-N-C | ~125° - 128° | |

| C-C-N (anthracene) | ~120° | |

| Dihedral Angle (°) ** | ||

| Anthracene-Phenyl | ~70° - 90° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic properties and chemical reactivity. youtube.comphyschemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between them, the HOMO-LUMO gap (Eg), is a key indicator of molecular stability and reactivity. physchemres.orgresearchgate.net

For this compound, DFT calculations would show that the HOMO is primarily localized on the electron-rich N-phenylamine portion of the molecule, including the nitrogen atom and the attached phenyl ring. This is because the nitrogen lone pair significantly raises the energy of this orbital. The LUMO, conversely, is predominantly distributed across the electron-deficient anthracene ring system. researchgate.net This spatial separation of the HOMO and LUMO is characteristic of a molecule with potential charge-transfer character upon excitation.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. materialsciencejournal.org The introduction of substituents onto the anthracene core can tune this gap; electron-donating groups tend to increase the HOMO energy and decrease the gap, while electron-withdrawing groups lower the LUMO energy. researchgate.net

Table 2: Theoretical Frontier Molecular Orbital Energies Note: These values are illustrative, based on typical DFT calculations (e.g., B3LYP/6-31G(d)) for similar aromatic amine structures.

| Parameter | Energy (eV) | Description |

| EHOMO | ~ -5.2 eV | Localized on the N-(4-ethylphenyl)amine moiety. |

| ELUMO | ~ -1.8 eV | Localized on the anthracene moiety. |

| Energy Gap (Eg) | ~ 3.4 eV | Indicates moderate chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps illustrate the three-dimensional charge distribution of a molecule, providing a visual guide to its reactive sites. libretexts.orguni-muenchen.de These maps are color-coded to show different potential values on the molecule's surface. youtube.com

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

In this compound, the MEP map would show the most negative potential (red) concentrated around the nitrogen atom due to its lone pair of electrons and across the π-system of the anthracene rings. The hydrogen atom of the amine group (N-H) would exhibit a region of high positive potential (blue), making it the primary site for hydrogen bonding interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding, lone pairs, and the delocalization of electron density within a molecule. wisc.eduq-chem.com It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

For this compound, the most significant delocalization effect is the hyperconjugative interaction between the lone pair orbital on the nitrogen atom (LP(N)) and the antibonding π* orbitals of the adjacent anthracene and phenyl rings. acadpubl.eu This n → π* interaction is evidence of electron donation from the amine group into the aromatic systems, which stabilizes the molecule. The magnitude of the E(2) value for this interaction indicates the strength of the charge transfer. researchgate.net These interactions confirm the electron-donating nature of the amino group and its influence on the electronic structure of the entire molecule. nih.gov

Table 3: Key NBO Interactions and Stabilization Energies (E(2)) Note: The specific donor/acceptor orbitals and energies are representative examples for this type of molecular structure.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (Canthracene-Canthracene) | High | Intramolecular charge transfer from amine to anthracene. |

| LP (N) | π* (Cphenyl-Cphenyl) | Moderate | Intramolecular charge transfer from amine to phenyl ring. |

| σ (C-H) | π* (Aromatic Ring) | Low | C-H hyperconjugation with the aromatic systems. |

Spin Density Distribution Analysis (for radical species or excited states)

Spin density analysis is performed on molecules with unpaired electrons, such as radical cations, radical anions, or molecules in a triplet excited state. It maps the spatial distribution of the unpaired electron's spin. In the radical cation of this compound, formed by removing one electron, the spin density would be expected to delocalize primarily over the electron-rich N-(4-ethylphenyl)amine moiety. This is because the electron is removed from the HOMO, which is located on this part of the molecule. The analysis would show high spin density on the nitrogen atom and significant delocalization into the attached phenyl ring, with lesser distribution onto the anthracene core. This indicates that upon oxidation, the charge and spin are primarily borne by the amine portion of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excited states of molecules, providing information on vertical excitation energies and oscillator strengths, which can be used to simulate UV-Visible absorption spectra. arxiv.orgarxiv.orgohio-state.edu

For this compound, TD-DFT calculations would predict several low-energy electronic transitions. The most significant of these would be the HOMO → LUMO transition. nih.gov Given the spatial separation of these orbitals, this transition has significant charge-transfer (CT) character, where electron density moves from the N-(4-ethylphenyl)amine donor to the anthracene acceptor upon photoexcitation. The simulated spectrum would likely show strong absorptions corresponding to π → π* transitions within the anthracene core, as well as the lower-energy intramolecular charge-transfer (ICT) band. The accuracy of TD-DFT for charge-transfer states can be highly dependent on the choice of functional, with range-separated functionals often providing more reliable results. nih.govrsc.org

Table 4: Theoretical Electronic Transitions from TD-DFT Note: Wavelengths and transition types are illustrative for a molecule of this class.

| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Primary Orbital Contribution |

| S0 → S1 | ~400 - 450 nm | Moderate | HOMO → LUMO (Intramolecular Charge Transfer) |

| S0 → Sn | ~300 - 380 nm | High | π → π* (Localized on Anthracene) |

Simulation of UV-Vis Absorption and Emission Spectra

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating and interpreting the electronic absorption and emission spectra of complex organic molecules. For systems like this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em), which correspond to electronic transitions between the ground and excited states.

The absorption spectrum of 9-aminoanthracene (B1202694) derivatives typically shows a prominent band around 420 nm in solvents like methanol. acs.orgnih.gov This absorption is attributed to the π-π* transition within the anthracene core, which is modulated by the electronic influence of the amino substituent. For this compound, the ethylphenyl group acts as an electron-donating moiety, which can lead to a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted 9-aminoanthracene.

Theoretical simulations for related anthracene derivatives have shown that the choice of functional and basis set in DFT calculations is crucial for obtaining results that correlate well with experimental data. mdpi.com For instance, in studies of similar donor-acceptor systems, computational approaches have successfully predicted the emission wavelengths and have been used to understand the nature of the transitions, such as local excitation (LE) versus charge-transfer (CT) states. nih.gov

Table 1: Representative Theoretical and Experimental Spectroscopic Data for Related Anthracene Derivatives

| Compound | Method | λ_abs (nm) | λ_em (nm) | Solvent |

| 9-Aminoanthracene | Experimental | 420 | 507 | Methanol acs.orgnih.gov |

| Anthracene | Calculated (PCM) | - | ~400 | Cyclohexane |

| Dianthrylboron-amine derivative | Experimental | ~390, ~480 (CT) | ~520, ~610 (CT) | Toluene nih.gov |

This table presents data for related compounds to illustrate typical spectral ranges and is not specific to this compound.

Characterization of Singlet and Triplet Excited State Energies and Geometries

The photophysical behavior of this compound is governed by the energies and geometries of its singlet (S₁) and triplet (T₁) excited states. The energy gap between the ground state (S₀) and S₁ determines the absorption and fluorescence properties, while the S₁-T₁ energy gap (ΔE_ST) is a critical parameter for processes like intersystem crossing (ISC) and thermally activated delayed fluorescence (TADF).

In donor-acceptor molecules, the geometries of the excited states can differ significantly from the ground state. Upon excitation, the molecule may undergo structural relaxation, particularly involving the torsional angle between the anthracene and the ethylphenyl planes. This relaxation influences the excited-state energies and the emission wavelength. Computational studies on related dianthrylboron-amine systems have shown that these molecules can undergo significant structural reorganization in the excited state. nih.gov

The acidity constants of anthracene derivatives are known to change significantly upon excitation to singlet and triplet states, indicating a substantial redistribution of electron density. rsc.org For 2-aminoanthracene, the pK of the triplet state is intermediate between that of the ground and first excited singlet states, highlighting the different electronic nature of these states. rsc.org In donor-acceptor systems based on anthracene, the charge recombination process from a charge-separated state can populate the triplet state, with the efficiency of this process being dependent on the energy gap between the charge-separated state and the triplet state. acs.org

Table 2: Calculated Excited State Properties for a Model Donor-Acceptor Anthracene System

| Parameter | Value | Notes |

| S₁ State Lifetime | 130 ps - 40 ns | Highly dependent on molecular structure and solvent. nih.gov |

| ΔE_ST | Small | A small singlet-triplet energy gap is a key feature for enabling TADF. nih.gov |

| Intersystem Crossing (ISC) | Can be significant | Competes with fluorescence and is crucial for populating the triplet state. acs.orgnih.gov |

This table provides generalized data for donor-acceptor systems to contextualize the expected properties of this compound.

Elucidation of Intramolecular Charge Transfer (ICT) Characteristics

The this compound molecule is a classic example of a donor-π-acceptor (D-π-A) system, where the ethylphenylamine group acts as the electron donor and the anthracene moiety as the electron acceptor. Upon photoexcitation, these molecules can exhibit intramolecular charge transfer (ICT), where an electron is transferred from the donor to the acceptor.

This ICT process often leads to a large change in the dipole moment of the molecule in the excited state compared to the ground state. The resulting ICT state is highly sensitive to the polarity of the surrounding medium. In polar solvents, the ICT state is stabilized, which typically results in a significant red-shift (bathochromism) of the fluorescence emission. This phenomenon is known as solvatochromism. In some cases, dual fluorescence can be observed, with one band corresponding to a locally excited (LE) state and a second, red-shifted band corresponding to the ICT state.

The geometry of the ICT state is a subject of considerable research. For many donor-acceptor systems, a twisted intramolecular charge transfer (TICT) state is formed, where the donor and acceptor moieties are mutually perpendicular in the excited state. nih.gov This twisting minimizes the electronic coupling between the donor and acceptor, leading to a more complete charge separation. Computational studies can help to elucidate the potential energy surfaces of the excited states and determine whether a planar or twisted geometry is more stable for the ICT state. Studies on related 9-aminoacridine (B1665356) derivatives have shown complex fluorescence behavior attributed to excited-state intramolecular charge transfer processes. nih.govnih.gov

Advanced Quantum Chemical Methods for Intermolecular Interactions

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.

For anthracene derivatives, Hirshfeld analysis has been used to understand how molecules pack in the solid state. In a related compound, 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, the analysis revealed that H···H, C···H/H···C, and O···H/H···O contacts are the most significant, contributing 42.7%, 40.0%, and 12.3% to the total Hirshfeld surface area, respectively. nih.gov Red spots on the d_norm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker contacts. nih.govmdpi.com

For this compound, Hirshfeld analysis would likely reveal a predominance of H···H contacts due to the abundance of hydrogen atoms. Additionally, C···H/H···C and π-π stacking interactions between the aromatic rings of the anthracene and ethylphenyl groups would be expected to play a crucial role in stabilizing the crystal structure.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Anthracene Derivative

| Contact Type | Percentage Contribution (%) | Reference |

| H···H | 42.7 | nih.gov |

| C···H/H···C | 40.0 | nih.gov |

| O···H/H···O | 12.3 | nih.gov |

| C···C | 2.1 | nih.gov |

Data from 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, provided as a representative example.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique that allows for the visualization of weak interactions in real space, such as van der Waals forces, hydrogen bonds, and steric repulsion. The NCI index is based on the electron density and its reduced gradient. Isosurfaces of the NCI index, colored according to the sign of the second eigenvalue of the Hessian of the electron density, provide a qualitative picture of the non-covalent interactions.

In systems with π-π stacking, such as what would be expected in the crystal packing of this compound, NCI analysis can reveal the diffuse and extended regions of inter-ring interactions. uva.es These interactions are primarily driven by dispersion forces. NCI plots for stacked aromatic systems typically show broad, greenish surfaces between the aromatic rings, indicative of stabilizing van der Waals interactions. researchgate.net In contrast, strong attractive interactions like hydrogen bonds appear as blue or green discs, while steric clashes are represented by red regions. NCI analysis of related anthracene derivatives has confirmed the presence of van der Waals forces and steric effects. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, from picoseconds to microseconds. For a flexible molecule like this compound, MD simulations can offer insights into its conformational dynamics in different environments, such as in solution or embedded in a polymer matrix.

MD simulations can be used to explore the rotational freedom around the C-N bond connecting the ethylphenylamino group to the anthracene core. This is particularly relevant for understanding the dynamics of ICT, as the rate of twisting can be influenced by the viscosity of the solvent and the presence of steric hindrance. For similar donor-acceptor systems, MD simulations have been used to investigate the stability of ligand-protein interactions and the influence of the solvent on molecular conformation. dntb.gov.ua In a study of a dianthrylboron-based donor-acceptor system, temperature-dependent NMR and computational analysis revealed dynamic molecular motions with activation energies for structural reorganization in the range of 14-17 kcal/mol. nih.gov Such dynamic behavior is critical for understanding temperature-dependent photophysical properties.

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies represent a computational approach to correlate the structural or physicochemical properties of a series of chemical compounds with a specific property of interest. These models are instrumental in predicting the properties of new or untested compounds, thereby accelerating materials science and drug discovery research by minimizing the need for extensive experimental synthesis and testing. For this compound, QSPR models can be developed to predict a range of properties, including its solubility, electronic characteristics, and thermal stability.

The development of a QSPR model involves several key steps. Initially, a dataset of compounds with known properties is compiled. For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors can be categorized into several types:

Constitutional descriptors: These reflect the basic molecular composition and connectivity, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment.

Once the descriptors are calculated, a mathematical model is generated to establish a relationship between these descriptors and the experimental property. This can be achieved through various statistical methods, including Multiple Linear Regression (MLR) for linear relationships and machine learning algorithms like Artificial Neural Networks (ANN) for capturing non-linear trends. nih.gov The predictive power of the resulting model is then rigorously evaluated using internal and external validation techniques.

In the context of this compound and related anthracene derivatives, QSPR studies can be particularly insightful. The substitution on the anthracene core significantly influences its properties. For instance, the introduction of an amino group at the 9-position and an ethylphenyl group can alter the electronic and photophysical properties of the anthracene moiety. QSPR models can quantify these effects and predict the properties of other similarly substituted anthracenes.

A hypothetical QSPR study for a series of N-aryl anthracen-9-amine derivatives, including this compound, might aim to predict a property such as the fluorescence quantum yield. The following illustrative data table showcases the types of descriptors that could be employed and the predicted property.

| Compound Name | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Fluorescence Quantum Yield |

| N-Phenylanthracen-9-amine | 269.35 | 4.8 | -5.12 | -1.98 | 0.65 |

| This compound | 297.40 | 5.5 | -5.05 | -1.95 | 0.72 |

| N-(4-Methoxyphenyl)anthracen-9-amine | 299.37 | 4.9 | -5.01 | -1.92 | 0.78 |

| N-(4-Chlorophenyl)anthracen-9-amine | 303.79 | 5.4 | -5.25 | -2.10 | 0.55 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated values.

In such a model, descriptors like the molecular weight, the partition coefficient (LogP) which is a measure of hydrophobicity, and the HOMO/LUMO energies would be used as independent variables. The model would then establish a mathematical equation to predict the fluorescence quantum yield (the dependent variable). For example, a simplified linear model might look like:

Predicted Fluorescence Quantum Yield = c₀ + c₁ (LogP) + c₂ (HOMO Energy) + c₃ (LUMO Energy)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. More complex, non-linear models could also be developed to capture more intricate relationships between the molecular structure and the property. nih.gov

The predictive power of such QSPR models is crucial for designing new materials with desired properties. By understanding the relationship between the structural features of this compound and its properties, researchers can computationally screen virtual libraries of related compounds to identify candidates with enhanced characteristics for specific applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. biointerfaceresearch.com The functionalization at the 9 and 10 positions of the anthracene core is known to be an effective way to tune thermal stability without significantly altering optical properties. nih.gov

Advanced Applications of N 4 Ethylphenyl Anthracen 9 Amine in Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The foundational structure of N-(4-Ethylphenyl)anthracen-9-amine, featuring a bulky, fluorescent, and electron-rich anthracene (B1667546) core, makes it a prime candidate for application in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of such devices is intrinsically linked to the molecular design of the organic materials used.

Role as Emitter, Host, or Charge Transport Material

In the architecture of an OLED, organic molecules can serve several distinct functions. Based on the known properties of similar anthracene derivatives, this compound could potentially be utilized in the following roles:

Emitter: The inherent fluorescence of the anthracene moiety is a key characteristic. Anthracene and its derivatives are known for their strong blue emission, a crucial component for full-color displays and white lighting applications. The substitution at the 9-amino position can modulate the emission wavelength and quantum efficiency.

Host: In many high-efficiency OLEDs, a fluorescent or phosphorescent emitter (dopant) is dispersed in a host material. The host material facilitates charge transport and energy transfer to the dopant. The wide bandgap and suitable energy levels of anthracene derivatives make them excellent candidates for host materials, particularly for blue-emitting devices.

Charge Transport Material: The electron-donating nature of the amine group combined with the π-conjugated system of anthracene suggests that this compound could function as a hole transport material (HTM). Efficient hole injection and transport are critical for balancing charge carriers within the emissive layer of an OLED, leading to improved device efficiency and lifetime.

Theoretical studies on various aryl-substituted anthracene derivatives have shown that the nature and position of the substituent can significantly influence the electronic properties and, consequently, their role in OLEDs. rsc.org

Charge Carrier Mobility and Transport Mechanisms

The efficiency of both OLEDs and OFETs is heavily dependent on the charge carrier mobility of the organic semiconductor. This property dictates how quickly electrons and holes can move through the material under an applied electric field. For N-aryl-9-aminoanthracene derivatives, charge transport is primarily governed by a hopping mechanism, where charge carriers jump between adjacent molecules in the solid state.

The charge carrier mobility is influenced by several factors at the molecular level:

Molecular Packing: The arrangement of molecules in the solid film is crucial. A well-ordered, co-facial π-π stacking arrangement generally leads to higher charge mobility. The bulky ethylphenyl group in this compound can influence this packing, potentially leading to a more amorphous film, which can be beneficial in preventing crystallization and improving device stability, though it might also impact mobility.

Reorganization Energy: This is the energy required for a molecule to relax its geometry after gaining or losing a charge. A lower reorganization energy facilitates faster charge transfer. Theoretical studies on similar anthracene derivatives have shown that chemical modifications can tune this parameter. nih.gov

Electronic Coupling: The strength of the electronic interaction between adjacent molecules, also known as the transfer integral, is a key determinant of mobility.

While specific mobility values for this compound are not available, research on asymmetric aryl anthracene derivatives has shown that mobilities exceeding 10 cm²/V·s can be achieved through careful molecular design that optimizes stacking motifs. nih.gov

Device Performance and Efficiency Parameters

The ultimate measure of an organic material's utility in optoelectronics lies in the performance of the devices fabricated with it. Key performance metrics for OLEDs include:

External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.

Luminance (Brightness): The intensity of light emitted per unit area.

Color Purity: Defined by the Commission Internationale de l'Éclairage (CIE) coordinates.

Operating Voltage and Power Efficiency: Lower voltages and higher efficiencies are desirable for energy conservation.

Operational Lifetime: The duration over which the device maintains a certain level of brightness.

For OFETs, the primary parameters are:

Field-Effect Mobility: A measure of the semiconductor's performance.

On/Off Ratio: The ratio of the current when the transistor is "on" to the current when it is "off".

Threshold Voltage: The voltage required to turn the transistor "on".

Although no devices have been reported using this compound specifically, studies on phenylanthracene-substituted fluorene (B118485) derivatives in blue OLEDs have shown promising results, with one device achieving an EQE of 3.51% and deep-blue emission with CIE coordinates of (0.15, 0.09). nih.gov This highlights the potential of this class of materials.

Fluorescent Chemical Sensors and Probes

The inherent fluorescence of the anthracene core in this compound also makes it a promising candidate for the development of fluorescent chemical sensors. These sensors operate by exhibiting a change in their fluorescence properties (intensity, wavelength, or lifetime) upon interaction with a specific analyte.

Sensing Mechanisms (e.g., photoinduced electron transfer, aggregation-induced emission)

Several mechanisms can be exploited for fluorescent sensing with anthracene derivatives:

Photoinduced Electron Transfer (PET): In a PET sensor, the molecule consists of a fluorophore (anthracene) linked to a receptor unit. In the absence of the analyte, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a "turn-on" of fluorescence. The amino group in this compound could potentially act as a receptor for certain analytes.

Aggregation-Induced Emission (AIE): Some molecules are non-emissive in solution but become highly fluorescent upon aggregation. This AIE phenomenon can be utilized for sensing. For example, an analyte might induce the aggregation of the sensor molecule, leading to a significant increase in fluorescence. Several functionalized 9,10-distyrylanthracene (B86952) derivatives have been shown to exhibit AIE, acting as pH sensors and biological probes. nih.gov

Analyte Specificity and Sensitivity

The specificity of a fluorescent sensor is determined by the design of its receptor site, which should selectively bind to the target analyte. The sensitivity is a measure of the lowest concentration of the analyte that can be detected.

For a molecule like this compound, the nitrogen atom of the amino group could potentially coordinate with metal ions or act as a protonation site, making it a candidate for sensing metal cations or pH changes. The phenyl ring could also be functionalized to introduce specific binding sites for other analytes.

While no specific analyte has been reported for this compound, related anthracene-based sensors have been developed for a variety of targets. For instance, a sensor based on an anthracene-dipyridylamine structure has been used for the sequential detection of zinc and copper ions. Another study demonstrated the use of 9-aminoanthracene (B1202694) for staining proteins and tissues for bioimaging. acs.org

Non-Linear Optical (NLO) Materials

Second-Order and Third-Order Non-Linearity Assessment

A thorough search did not yield any studies assessing the second-order (χ⁽²⁾) or third-order (χ⁽³⁾) non-linear optical properties of this compound. While the broader class of anthracene derivatives is known to exhibit NLO properties due to the extended π-conjugated system of the anthracene core, no specific measurements or theoretical calculations for the title compound have been reported. chemicalbook.comnih.gov

Applications in Optical Switching and Limiting

There is no available data on the application of this compound in optical switching or optical limiting devices. Such applications are typically explored for materials with significant non-linear absorption and refraction, but these properties have not been documented for this specific compound. nih.gov

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Supramolecular Assemblies and Frameworks

Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

There is no evidence in the literature of this compound being used as a building block (linker or strut) for the construction of metal-organic frameworks or covalent organic frameworks. The design of such frameworks typically requires specific functional groups (e.g., carboxylic acids, pyridyls, amines) arranged in a way that facilitates the formation of extended porous structures, and this compound has not been identified as a ligand in any reported MOF or COF synthesis. rsc.org

Reaction Mechanisms and Chemical Reactivity of N 4 Ethylphenyl Anthracen 9 Amine

Investigation of Electrophilic Aromatic Substitution on the Anthracene (B1667546) Core

The anthracene core is susceptible to electrophilic attack, primarily at the C9 and C10 positions, due to the high electron density at these sites. The presence of the amino substituent at the C9 position significantly influences the regioselectivity and rate of further electrophilic aromatic substitution (EAS) reactions. The nitrogen atom's lone pair of electrons can donate into the anthracene ring system, activating it towards electrophiles.

However, the bulky N-(4-ethylphenyl) group can also exert steric hindrance, potentially directing incoming electrophiles to the unsubstituted C10 position or to other positions on the peripheral rings (C1, C4, C5, C8). While specific studies on N-(4-Ethylphenyl)anthracen-9-amine are not prevalent, the general mechanism for electrophilic substitution on anthracene proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. For instance, bromination of anthracene typically yields 9,10-dibromoanthracene (B139309) through an electrophilic addition-elimination mechanism. researchgate.net In the case of this compound, substitution is expected to occur on the anthracene ring.

Table 1: Potential Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Electronic Effect of -NH-Ar | Steric Hindrance | Predicted Reactivity |

| C10 | Activating | Less hindered than C9 | High |

| C1, C4, C5, C8 | Less activated than C10 | Accessible | Moderate |

| C2, C3, C6, C7 | Least activated | Accessible | Low |

Note: This table represents predicted reactivity based on general principles of aromatic chemistry, in the absence of specific experimental data for this compound.

Nucleophilic Reactivity of the Amine Moiety

The secondary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to react with a variety of electrophiles. Common reactions include alkylation, acylation, and condensation with carbonyl compounds. For instance, it can react with aldehydes to form Schiff bases. researchgate.net The nucleophilicity of the amine can be influenced by the electronic nature of both the anthracene ring and the 4-ethylphenyl group. The electron-withdrawing character of the large aromatic systems may slightly reduce the amine's nucleophilicity compared to simpler dialkylamines.

The reactivity of the amine is crucial in the synthesis of more complex derivatives. For example, amination of anthraquinone (B42736) derivatives, which are structurally related, is a key step in the synthesis of various dyes and biologically active molecules. mdpi.com

Photoinduced Reactions and Photostability Studies

Anthracene and its derivatives are well-known for their photochemical reactivity. Upon absorption of UV or visible light, this compound is expected to be promoted to an excited electronic state. The fate of this excited state can include fluorescence, intersystem crossing to a triplet state, or photochemical reactions.

One of the characteristic photoinduced reactions of anthracene is photodimerization, where two molecules react to form a [4+4] cycloadduct. This process is typically reversible by heating or irradiation at a shorter wavelength. The substitution at the 9-position in this compound would likely influence the quantum yield and stereochemistry of this dimerization.

Furthermore, photoinduced electron transfer (PET) processes can occur, especially in the presence of electron donors or acceptors. researchgate.net The amine moiety can act as an electron donor in such processes. The photostability of the compound is a critical parameter, as prolonged exposure to light can lead to degradation. Studies on related amino-substituted anthraquinones have shown that they can be used in photoimaging, indicating a degree of photochemical activity. mdpi.com

Mechanistic Insights into Degradation Pathways (e.g., photo-oxidation)

The degradation of this compound can proceed through several pathways, with photo-oxidation being a significant contributor. The anthracene core is susceptible to oxidation, particularly in the presence of light and oxygen, to form endoperoxides. These intermediates can then rearrange or decompose to yield various oxidation products, with anthraquinone derivatives being common. mdpi.com

The proposed mechanism for the oxidation of the anthracene core often involves the formation of a radical cation intermediate. mdpi.com The presence of the amine substituent can influence the rate and pathway of this degradation. The amine itself can also be a site of oxidation.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products |

| Photo-oxidation of Anthracene Core | N-(4-Ethylphenyl)-9,10-anthraquinone-9-imine, Anthraquinone |

| Oxidation of Amine Moiety | N-Oxides, coupling products |

| Photodimerization | [4+4] Cycloadduct of this compound |

Note: The products listed are hypothetical and based on the known degradation pathways of related compounds.

Conclusion and Future Research Directions

Summary of Key Findings Regarding N-(4-Ethylphenyl)anthracen-9-amine

This compound is a member of the N-substituted 9-aminoanthracene (B1202694) family of compounds, which are characterized by their significant photophysical and electronic properties. nih.govnih.gov The core anthracene (B1667546) structure provides a rigid, planar, and extended π-conjugated system, which is fundamental to its use in various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. nih.govresearchgate.netresearchgate.net The substitution at the 9-position with an N-(4-ethylphenyl) group is a critical modification that modulates these inherent properties.

Key findings indicate that functionalization at the 9- and 10-positions of the anthracene core is an effective strategy for tuning the thermal stability and solid-state arrangement of the material, which in turn influences charge transport capabilities. nih.govmdpi.com While specific experimental data for this compound is not extensively detailed in the public domain, the behavior of analogous 9-substituted anthracenes suggests that the electron-donating nature of the amino group significantly affects the electronic characteristics. researchgate.net This substitution pattern often leads to enhanced fluorescence quantum yields and shifts in absorption and emission spectra, making these compounds promising for optoelectronic applications. mdpi.comresearchgate.net The synthesis of such N-aryl-9-aminoanthracenes is typically achieved through modern cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the efficient formation of the crucial carbon-nitrogen bond. wikipedia.orgyoutube.com

Unresolved Questions and Challenges in N-Substituted Anthracene Chemistry

Despite significant progress, several challenges and unresolved questions persist in the field of N-substituted anthracene chemistry. A primary challenge is achieving precise control over the solid-state packing of these molecules. nih.gov The intermolecular arrangement is crucial for efficient charge transport in organic semiconductor devices, yet predicting and controlling these structures remains difficult. nih.govmdpi.com Functionalization at the 9-position, while electronically beneficial, can disrupt the regular herringbone stacking observed in other derivatives, leading to varied and sometimes less optimal packing for charge mobility. nih.gov

Another significant challenge is the stability of these compounds. While the anthracene core is robust, the derivatives can be susceptible to photo-oxidation, particularly at the 9 and 10 positions, which can lead to degradation and reduced device lifetime. mdpi.commdpi.com Furthermore, the synthesis of complex or multifunctionalized anthracene derivatives can be arduous, often requiring multi-step procedures with challenges in purification and scalability. nih.govfrontiersin.org Key questions remain regarding the precise structure-property relationships; for example, how do subtle changes in the N-substituent (like the ethyl group in this compound) fine-tune the balance between fluorescence efficiency, charge mobility, and material stability? researchgate.netmdpi.com

Future Prospects for Design and Application of this compound Analogues

The future for analogues of this compound is promising, with vast potential in materials science and organic electronics. frontiersin.orgresearchgate.net A key direction for future design will be the synthesis of new analogues with tailored electronic properties. By systematically varying the substituents on the phenyl ring or replacing it with other aromatic or heterocyclic systems, researchers can fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com This allows for the creation of materials specifically designed for use as p-type (hole-transporting) or n-type (electron-transporting) semiconductors in electronic devices. researchgate.net

There is also growing interest in developing multifunctional materials where high charge mobility is combined with strong luminescence in a single molecule. researchgate.net Analogues of this compound could be designed as emitters in OLEDs or as the active layer in light-emitting transistors. Further exploration into their nonlinear optical (NLO) properties could lead to applications in photonics and laser technology. rsc.org The development of derivatives that undergo reversible photodimerization could also be applied in creating reversible polymer systems and molecular switches. mdpi.comresearchgate.net